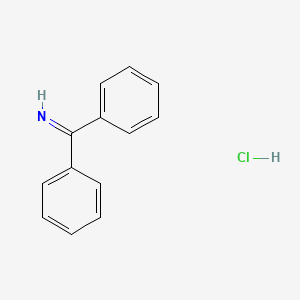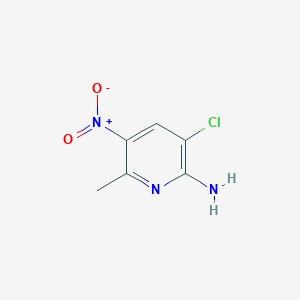
3-吡啶基-2-甲基丙酮
概述
描述
2-Methyl-1-(pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by a pyridine ring attached to a propanone moiety with a methyl group at the second position
科学研究应用
2-Methyl-1-(pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
Target of Action
The primary target of 2-Methyl-1-(pyridin-3-yl)propan-1-one is the enzyme Steroid 11-Beta-Monooxygenase . This enzyme plays a crucial role in the biosynthesis of adrenal corticosteroids .
Mode of Action
2-Methyl-1-(pyridin-3-yl)propan-1-one acts as an Adrenal Steroid Synthesis Inhibitor . It inhibits the Steroid 11-Beta-Monooxygenase enzyme, thereby disrupting the production of adrenal corticosteroids .
Biochemical Pathways
By inhibiting Steroid 11-Beta-Monooxygenase, 2-Methyl-1-(pyridin-3-yl)propan-1-one affects the biosynthesis of adrenal corticosteroids . These corticosteroids are involved in various physiological processes, including the immune response and regulation of inflammation .
Result of Action
The inhibition of Steroid 11-Beta-Monooxygenase by 2-Methyl-1-(pyridin-3-yl)propan-1-one leads to a decrease in the production of adrenal corticosteroids . This can result in various molecular and cellular effects, depending on the physiological context .
生化分析
Biochemical Properties
2-Methyl-1-(pyridin-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2-Methyl-1-(pyridin-3-yl)propan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
2-Methyl-1-(pyridin-3-yl)propan-1-one influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Methyl-1-(pyridin-3-yl)propan-1-one can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the levels of reactive oxygen species within the cell, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-1-one involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For instance, when 2-Methyl-1-(pyridin-3-yl)propan-1-one binds to the active site of an enzyme, it can either block the substrate from accessing the active site (inhibition) or enhance the enzyme’s ability to catalyze a reaction (activation). Additionally, 2-Methyl-1-(pyridin-3-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(pyridin-3-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-Methyl-1-(pyridin-3-yl)propan-1-one may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 2-Methyl-1-(pyridin-3-yl)propan-1-one can result in changes in cellular function, such as alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(pyridin-3-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Methyl-1-(pyridin-3-yl)propan-1-one have been associated with liver toxicity in animal studies. It is crucial to determine the appropriate dosage to avoid threshold effects and potential toxicity .
Metabolic Pathways
2-Methyl-1-(pyridin-3-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 2-Methyl-1-(pyridin-3-yl)propan-1-one .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(pyridin-3-yl)propan-1-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of 2-Methyl-1-(pyridin-3-yl)propan-1-one within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-1-(pyridin-3-yl)propan-1-one is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Methyl-1-(pyridin-3-yl)propan-1-one can influence its interactions with other biomolecules and its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with isobutylmagnesium bromide, followed by oxidation. Another method includes the Friedel-Crafts acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-Methyl-1-(pyridin-3-yl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions
2-Methyl-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- 2-Methyl-1-(pyridin-2-yl)propan-1-one
- 2-Methyl-1-(pyridin-4-yl)propan-1-one
- 3-Methyl-1-(pyridin-3-yl)propan-1-one
Uniqueness
2-Methyl-1-(pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the pyridine ring can lead to different interactions and properties compared to its isomers.
属性
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDULYDQIGVEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484027 | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51227-29-3 | |
| Record name | 2-Methyl-1-(3-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51227-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and photochemical properties of 2-Methyl-1-(pyridin-3-yl)propan-1-one?
A1: 2-Methyl-1-(pyridin-3-yl)propan-1-one shares structural similarities with commercially available hydroxyalkylphenone photoinitiators like 2-hydroxy-2-methyl-1-phenyl propan-1-one. Both possess a 2-hydroxy-2-methylpropan-1-one moiety, but 2-Methyl-1-(pyridin-3-yl)propan-1-one incorporates a pyridine ring instead of a phenyl ring. []
Q2: How does the incorporation of a pyridine ring in 2-Methyl-1-(pyridin-3-yl)propan-1-one impact its performance as a photoinitiator compared to its phenyl-based counterpart?
A2: The research highlights two major advantages of the pyridine ring in 2-Methyl-1-(pyridin-3-yl)propan-1-one:
- Reduced oxygen sensitivity: When tested in lauryl acrylate polymerization, 2-Methyl-1-(pyridin-3-yl)propan-1-one displayed less sensitivity to oxygen quenching compared to 2-hydroxy-2-methyl-1-phenyl propan-1-one. [] This suggests potential for applications where oxygen inhibition is a concern.
- Enhanced water solubility: 2-Methyl-1-(pyridin-3-yl)propan-1-one shows good water solubility (4.9 g/100 mL). [] This property is beneficial for various applications, including those involving aqueous formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
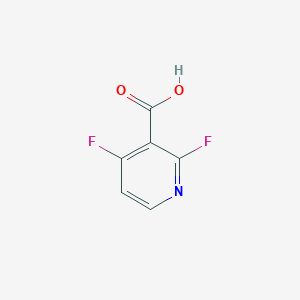

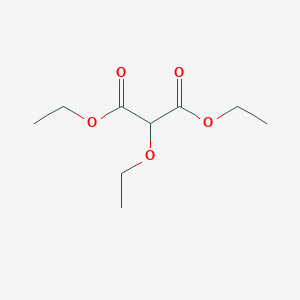

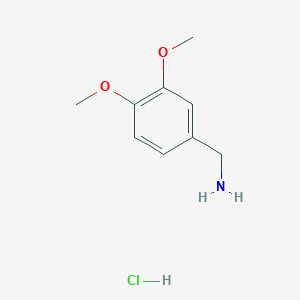
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)

